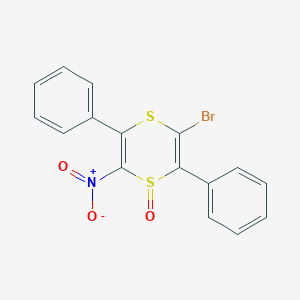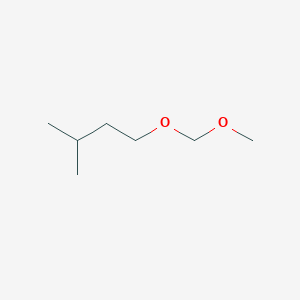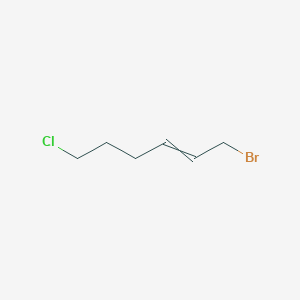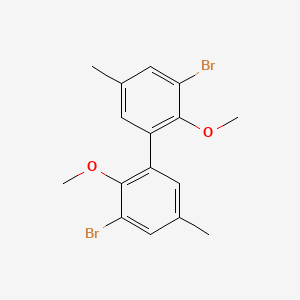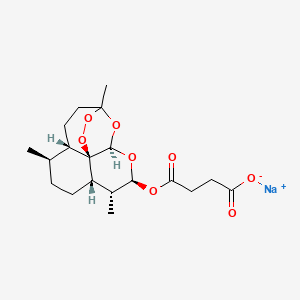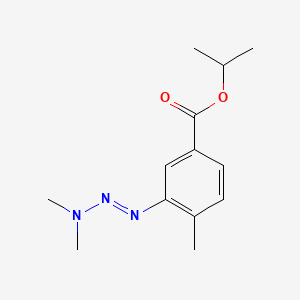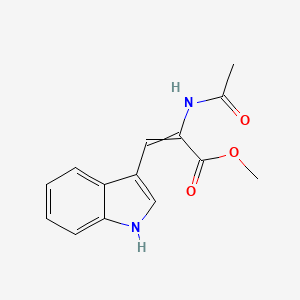![molecular formula C14H16ClNOS B14434041 2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77148-95-9](/img/structure/B14434041.png)
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is an organic compound that features a pyridinium ion core with a methoxyphenylmethylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 1-methylpyridine, undergoes a quaternization reaction with a suitable alkylating agent, such as methyl iodide, to form 1-methylpyridinium iodide.
Introduction of the Sulfanyl Group: The 1-methylpyridinium iodide is then reacted with a thiol derivative, such as 3-methoxybenzylthiol, under basic conditions to introduce the sulfanyl group.
Formation of the Chloride Salt: The final step involves the exchange of the iodide ion with a chloride ion, typically using a chloride salt like sodium chloride, to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl group can participate in redox reactions, while the pyridinium ion can engage in ionic interactions with biological molecules.
類似化合物との比較
Similar Compounds
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridine: Lacks the pyridinium ion, making it less polar.
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-ethylpyridin-1-ium chloride: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylquinolinium chloride: Features a quinolinium ion instead of a pyridinium ion, altering its aromaticity and reactivity.
Uniqueness
2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
77148-95-9 |
|---|---|
分子式 |
C14H16ClNOS |
分子量 |
281.8 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H16NOS.ClH/c1-15-9-4-3-8-14(15)17-11-12-6-5-7-13(10-12)16-2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
AXGHIUXQQWZDDZ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC=C1SCC2=CC(=CC=C2)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
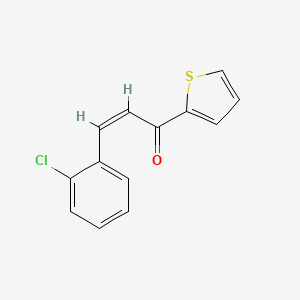
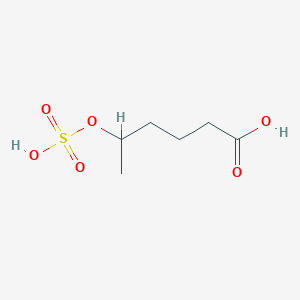
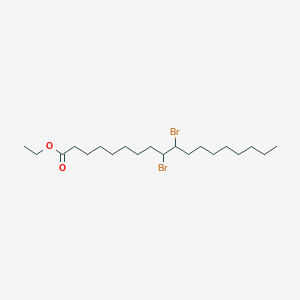
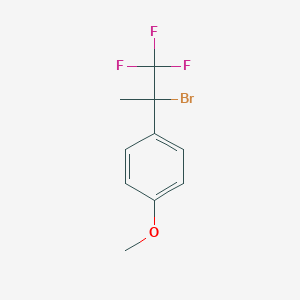
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)
